Methyl 9-cyanononanoate
Description
Methyl 9-cyanononanoate (C₁₁H₁₉NO₂) is a methyl ester derivative featuring a nitrile group at the 9th carbon of a nonanoate chain. This compound combines the reactivity of a nitrile group with the ester functionality, making it a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers. The nitrile group enables participation in nucleophilic additions, reductions (e.g., to amines), and cyclization reactions, while the ester moiety allows for further hydrolysis or transesterification.
Properties
IUPAC Name |
methyl 9-cyanononanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTPEKWVYHMKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53663-26-6 | |
| Record name | Nonanoic acid, 9-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53663-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 9-cyanononanoate can be synthesized through several methods. One common approach involves the reaction of nonanoic acid with methanol in the presence of a catalyst to form methyl nonanoate. This intermediate can then be subjected to a cyanoacetylation reaction to introduce the cyano group, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale esterification reactions followed by cyanoacetylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions: Methyl 9-cyanononanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 9-cyanononanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 9-cyanononanoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
The following analysis compares Methyl 9-cyanononanoate with structurally related methyl esters, focusing on functional groups, physical properties, and applications.
Functional Group and Structural Variations
Key Observations :
- Nitrile vs. Ketone/Epoxide: this compound’s nitrile group offers distinct reactivity compared to ketones (e.g., Methyl 9-oxodecanoate) or epoxides (e.g., Methyl 9-(oxiran-2-yl)nonanoate). Nitriles are precursors to amines and carboxylic acids, whereas ketones undergo condensations, and epoxides participate in ring-opening reactions .
- Branching vs. Linearity: Branched derivatives like Methyl 9-methyldecanoate exhibit lower melting points and altered solubility compared to linear analogs due to disrupted crystallinity .
- Unsaturation: Methyl 9-decenoate’s double bond enhances rigidity and oxidative instability, contrasting with the stability of saturated analogs .
Physical and Chemical Properties
Key Trends :
- Nitrile Stability: The nitrile group in this compound likely confers greater resistance to hydrolysis under basic conditions compared to esters with ketones or epoxides.
- LogP and Solubility: Branched esters (e.g., Methyl 9-methyldecanoate) exhibit higher hydrophobicity (LogP ~3.9) than linear or polar derivatives, influencing their application in lipid-based systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
